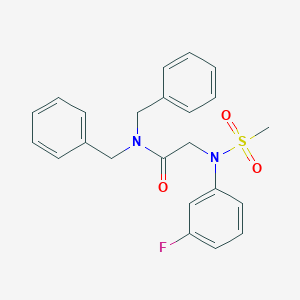
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide is a chemical compound with the molecular formula C23H23FN2O3S and a molecular weight of 426.5037232 . This compound is known for its unique structure, which includes a fluorine atom and a methylsulfonyl group attached to an aniline ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with N,N-dibenzylglycine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide can be compared with other similar compounds such as:
- N,N-dibenzyl-2-[2-fluoro(methylsulfonyl)anilino]acetamide
- N,N-dibenzyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide
These compounds share similar structures but differ in the position of the fluorine atom on the aniline ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H23FN2O3S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
InChI-Schlüssel |
DTFFGXFKGFGTGT-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296956.png)
![N-butyl-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296957.png)
![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)
![2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B296960.png)
![N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B296962.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296963.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296967.png)
![N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296968.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide](/img/structure/B296970.png)

![2-({[3-methyl(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B296973.png)
![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296975.png)
![N-(sec-butyl)-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296976.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B296977.png)
